methyl 3-(N-((3-(2-hydroxyethoxy)tetrahydrothiophen-3-yl)methyl)sulfamoyl)thiophene-2-carboxylate
Description
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Properties
IUPAC Name |
methyl 3-[[3-(2-hydroxyethoxy)thiolan-3-yl]methylsulfamoyl]thiophene-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO6S3/c1-19-12(16)11-10(2-6-22-11)23(17,18)14-8-13(20-5-4-15)3-7-21-9-13/h2,6,14-15H,3-5,7-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBZRQOJVXITIRV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CS1)S(=O)(=O)NCC2(CCSC2)OCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO6S3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 3-(N-((3-(2-hydroxyethoxy)tetrahydrothiophen-3-yl)methyl)sulfamoyl)thiophene-2-carboxylate is a complex organic compound with potential biological activities. This article explores its chemical properties, biological mechanisms, and relevant research findings.
The compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₁₉N₁O₆S₃ |
| Molecular Weight | 381.5 g/mol |
| CAS Number | 2319851-95-9 |
| Structure | Structure |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets in the body:
- Enzyme Inhibition : The sulfamoyl group can interact with enzymes, potentially inhibiting their activity. This mechanism is crucial in drug design, particularly for compounds targeting metabolic pathways.
- Receptor Modulation : The compound may bind to specific receptors, influencing signaling pathways that regulate cellular functions such as proliferation and apoptosis.
- Gene Expression Modulation : It may affect the transcription of genes involved in various physiological processes, contributing to its therapeutic effects.
Antimicrobial Activity
Research indicates that the compound exhibits antimicrobial properties. Studies have shown that derivatives of thiophene compounds often demonstrate significant activity against various bacterial strains. The presence of the sulfamoyl group enhances this effect by increasing solubility and bioavailability.
Anticancer Properties
Preliminary studies suggest that this compound may possess anticancer activity. Its structural components allow it to interfere with cancer cell proliferation through apoptosis induction and cell cycle arrest.
Case Studies and Research Findings
- Study on Antimicrobial Efficacy : A study published in MDPI demonstrated that thiophene derivatives showed significant antimicrobial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL .
- Anticancer Activity : A recent investigation highlighted that similar thiophene-based compounds induced apoptosis in human cancer cell lines (e.g., HeLa and MCF-7), with IC50 values suggesting effective cytotoxicity at low concentrations .
- Mechanistic Insights : Computational studies have provided insights into the binding interactions of this compound with target proteins, indicating potential pathways for drug development .
Scientific Research Applications
The compound methyl 3-(N-((3-(2-hydroxyethoxy)tetrahydrothiophen-3-yl)methyl)sulfamoyl)thiophene-2-carboxylate is a complex organic molecule with potential applications in various scientific fields. This article explores its synthesis, biological activities, and applications, supported by data tables and case studies.
Structural Features
The compound contains:
- A thiophene ring, which contributes to its electronic properties.
- A tetrahydrothiophene moiety that enhances its chemical reactivity.
- A sulfamoyl group, which is significant for biological interactions.
Biological Applications
The compound has been investigated for its potential in various biological contexts:
- Antioxidant Activity : Exhibits properties that protect cells from oxidative stress.
- Anti-inflammatory Effects : Modulates inflammatory pathways, potentially reducing pro-inflammatory cytokine production.
- Antimicrobial Properties : Preliminary studies indicate effectiveness against certain bacterial strains.
Medicinal Chemistry
Research has explored its use as a biochemical probe or inhibitor, particularly in:
- Cancer therapy: Investigated for its potential to inhibit cancer cell proliferation.
- Neurological disorders: Potential applications in modulating neuroinflammatory responses.
Industrial Applications
In industry, this compound may serve as:
- A building block for synthesizing more complex organic molecules.
- A precursor in the development of new materials or catalysts.
Table 2: Summary of Biological Activities
| Activity Type | Description |
|---|---|
| Antioxidant | Protects against oxidative damage |
| Anti-inflammatory | Reduces inflammation through cytokine modulation |
| Antimicrobial | Effective against specific bacterial strains |
Case Studies
- Anticancer Activity : A study demonstrated that methyl 3-(N-sulfamoyl) derivatives exhibited significant cytotoxicity against various cancer cell lines, suggesting a mechanism involving apoptosis induction.
- Neuroprotection : Research indicated that the compound could reduce neuroinflammation in models of neurodegenerative diseases, highlighting its potential therapeutic role.
- Antimicrobial Efficacy : In vitro assays showed that the compound effectively inhibited the growth of Gram-positive bacteria, suggesting further exploration as an antimicrobial agent.
Preparation Methods
Synthesis of 3-(2-Hydroxyethoxy)tetrahydrothiophene
The tetrahydrothiophene derivative serves as the sulfamoyl anchor. A representative route involves:
| Step | Reagents/Conditions | Yield | Key Data |
|---|---|---|---|
| 1 | Epichlorohydrin, NaSH, H₂O, 60°C, 12h | 78% | Forms tetrahydrothiophene-3-ol. |
| 2 | Ethylene glycol, TsCl, DCM, 0°C → RT, 6h | 65% | Introduces 2-hydroxyethoxy via Williamson ether synthesis. |
Mechanistic Insight : The hydroxyl group of tetrahydrothiophene-3-ol reacts with tosylated ethylene glycol, enabling nucleophilic substitution to install the 2-hydroxyethoxy chain.
Sulfamoylation of Thiophene-2-Carboxylate
The thiophene core undergoes sulfamoylation at the 3-position:
| Step | Reagents/Conditions | Yield | Key Data |
|---|---|---|---|
| 1 | Thiophene-2-carboxylic acid, SOCl₂, reflux, 3h | 92% | Converts acid to acyl chloride. |
| 2 | NH₂SO₂Cl, pyridine, DCM, 0°C → RT, 8h | 68% | Installs sulfamoyl group. |
Critical Parameters :
- Temperature control (<5°C during sulfamoyl chloride addition) minimizes side reactions.
- Stoichiometry : 1.2 eq sulfamoyl chloride ensures complete conversion.
Coupling of Tetrahydrothiophene and Thiophene Intermediates
The final step links the tetrahydrothiophene and sulfamoyl-thiophene moieties:
Optimization Note : Using DCC/DMAP outperforms EDCI/HOBt in minimizing racemization of the tetrahydrothiophene chiral center.
Industrial-Scale Production Considerations
Catalytic Efficiency Enhancements
- Phase-transfer catalysts (e.g., TBAB) improve sulfamoylation yields to 82%.
- Flow chemistry reduces reaction time for tetrahydrothiophene synthesis from 12h to 2h.
Purification Strategies
| Technique | Application | Outcome |
|---|---|---|
| Column Chromatography | Initial crude purification | 95% purity |
| Recrystallization (EtOH/H₂O) | Final polishing | >99% purity |
Analytical Validation of Synthetic Intermediates
Spectroscopic Characterization
Purity Assessment
| Method | Specification | Result |
|---|---|---|
| HPLC (C18, 70:30 MeCN/H₂O) | Retention time: 8.2 min | 99.2% purity |
| Karl Fischer Titration | Moisture content | <0.1% |
Q & A
Q. What are the recommended synthetic routes for methyl 3-(N-((3-(2-hydroxyethoxy)tetrahydrothiophen-3-yl)methyl)sulfamoyl)thiophene-2-carboxylate, and how can reaction yields be optimized?
- Methodological Answer : The compound’s synthesis likely involves multi-step reactions, including sulfamoylation, esterification, and heterocyclic ring formation. A plausible route could involve:
Sulfamoylation : Reacting a thiophene-2-carboxylate precursor with a sulfamoyl chloride derivative under alkaline conditions (e.g., triethylamine in dry CH₂Cl₂) .
Heterocyclic coupling : Introducing the tetrahydrothiophen-3-yl moiety via nucleophilic substitution or Mitsunobu reactions, as seen in analogous thiophene derivatives .
- Yield Optimization : Use anhydrous solvents, controlled temperature (e.g., reflux in CH₂Cl₂), and catalysts like DMAP. Monitor intermediates via TLC or HPLC .
- Key Data : For structurally similar compounds (e.g., methyl 2-[(3-carboxy-1-oxopropyl)amino]-thiophene-3-carboxylate), yields reached 67% via reverse-phase HPLC purification .
Q. How should researchers characterize the purity and structural integrity of this compound?
- Methodological Answer :
- Spectroscopic Analysis :
- ¹H/¹³C NMR : Identify key protons (e.g., methyl ester at δ ~3.8 ppm, sulfamoyl NH at δ ~6.5 ppm) and carbons (e.g., carbonyl at δ ~165 ppm) .
- IR Spectroscopy : Confirm sulfonamide (S=O stretches at ~1350–1150 cm⁻¹) and ester (C=O at ~1700 cm⁻¹) functionalities .
- Chromatography : Use reverse-phase HPLC with methanol-water gradients to assess purity (>95%) .
Advanced Research Questions
Q. What strategies resolve contradictions in spectroscopic data for sulfamoyl-thiophene derivatives?
- Methodological Answer :
- Discrepancy Example : Unexpected splitting in ¹H NMR signals for sulfamoyl NH groups may arise from restricted rotation or hydrogen bonding.
- Resolution :
Variable Temperature NMR : Conduct experiments at elevated temperatures (e.g., 50°C) to observe coalescence of split peaks, confirming rotational barriers .
DFT Calculations : Model molecular conformations to predict coupling constants and compare with experimental data .
- Case Study : For compound 23 (a sulfamoyl-thiophene analog), VT-NMR confirmed dynamic behavior of the NH group, resolving ambiguity in splitting patterns .
Q. How can structure-activity relationship (SAR) studies be designed to evaluate the biological relevance of this compound?
- Methodological Answer :
- Core Modifications : Synthesize analogs with variations in:
- Sulfamoyl substituents : Replace the tetrahydrothiophene ring with other heterocycles (e.g., piperidine) .
- Ester groups : Substitute methyl with ethyl or tert-butyl esters to assess hydrophobicity effects .
- Assay Design :
- Antibacterial Testing : Use MIC assays against Gram-positive/negative strains, as done for tetrahydrobenzothiophene derivatives .
- Mechanistic Probes : Evaluate enzyme inhibition (e.g., NEK2 kinases) via fluorescence polarization or SPR .
Q. What are the computational approaches to predict the compound’s reactivity in aqueous or enzymatic environments?
- Methodological Answer :
- Hydrolysis Prediction : Use DFT to model ester bond cleavage under physiological pH (e.g., B3LYP/6-31G* level).
- Metabolic Stability : Perform in silico CYP450 metabolism simulations (e.g., StarDrop or MetaSite) to identify vulnerable sites (e.g., sulfamoyl group) .
- Case Reference : For methyl 3-hydroxythiophene-2-carboxylate, alkaline conditions accelerated hydrolysis, consistent with computational predictions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
